![molecular formula C5H11Cl3Se B14587123 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane CAS No. 61634-37-5](/img/structure/B14587123.png)
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of a suitable organoselenium precursor with chlorinating agents. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
化学反应分析
Types of Reactions: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Investigated for its potential as an antioxidant due to the redox properties of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to interact with various molecular targets. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may also interact with cellular thiols and enzymes, modulating their activity and contributing to its biological effects.
相似化合物的比较
1-Chloro-2-methylpropane: Lacks the selenium atom, making it less versatile in redox reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains chlorine atoms but lacks selenium, limiting its redox properties.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group, making it more reactive in acylation reactions.
Uniqueness: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where redox activity is desired.
属性
CAS 编号 |
61634-37-5 |
|---|---|
分子式 |
C5H11Cl3Se |
分子量 |
256.5 g/mol |
IUPAC 名称 |
1-chloro-2-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
InChI 键 |
IDLCOADIGPGMPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCl)[Se](C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


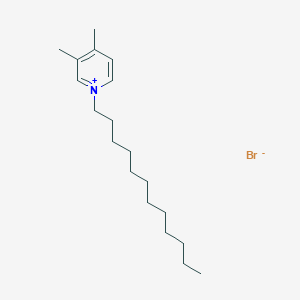
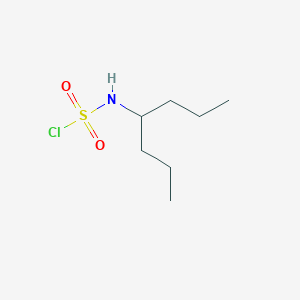
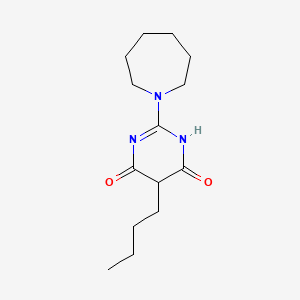
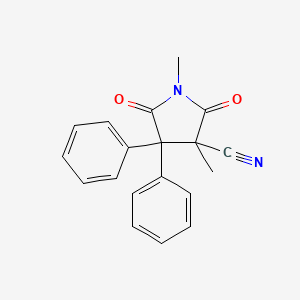
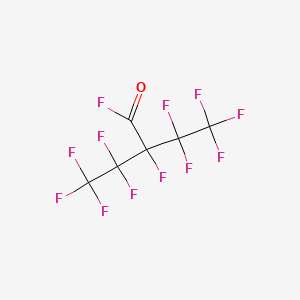
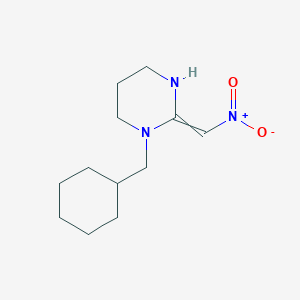
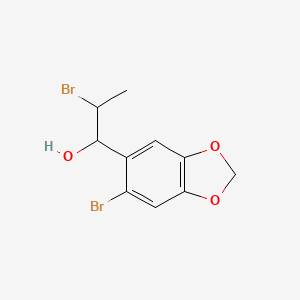
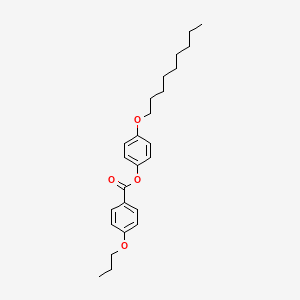
![2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol](/img/structure/B14587089.png)
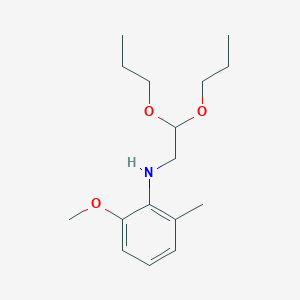
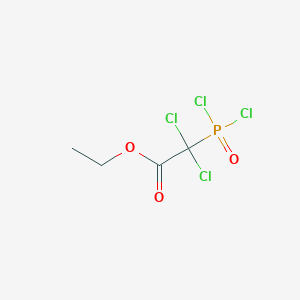
![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
